2-Cyclohexen-1-ol, 3-(2-propenyl)-
Description
Significance of the Cyclohexen-1-ol Framework in Synthetic and Mechanistic Studies
The 2-cyclohexen-1-ol (B1581600) framework is a valuable scaffold in organic synthesis. The cyclohexene (B86901) ring provides a conformationally biased yet flexible six-membered ring system that is central to the structure of many natural products, including steroids and terpenes. cbn.nic.in The presence of both an alkene and an alcohol functional group in close proximity allows for a wide range of chemical transformations.
The hydroxyl group can be oxidized to a ketone, yielding the corresponding 2-cyclohexen-1-one (B156087). For instance, the oxidation of 2-cyclohexen-1-ol itself can produce 2-cyclohexen-1-one. nih.gov This ketone is a versatile intermediate, known as an enone, which can undergo various reactions such as Michael additions and other conjugate additions. The synthesis of substituted 2-cyclohexenones is a well-established field, often starting from materials like 3-ethoxy-2-cyclohexenone. chemsynthesis.com
Furthermore, the double bond in the cyclohexenol (B1201834) framework can be subjected to various addition reactions, such as hydrogenation, halogenation, and epoxidation. The interplay between the hydroxyl group and the double bond can direct the stereochemical outcome of these reactions, making the cyclohexenol framework a powerful tool in stereoselective synthesis.
The Role of the 2-Propenyl Substituent in Molecular Reactivity and Stereochemical Considerations
The 2-propenyl, or allyl, group is a highly reactive functional group in organic chemistry. Its reactivity stems from the presence of a carbon-carbon double bond and the adjacent allylic position. 182.160.97 This group can participate in a wide array of reactions, including:
Allylic Substitution: The hydrogen atoms on the carbon adjacent to the double bond are susceptible to abstraction, leading to the formation of a stabilized allylic radical or cation.
Oxidation: The double bond of the allyl group can be oxidized to form epoxides, diols, or can be cleaved.
Addition Reactions: The double bond can undergo addition reactions with various reagents.
Metal-Catalyzed Reactions: The allyl group can coordinate to transition metals, enabling a host of catalytic transformations like the Tsuji-Trost reaction.
In the context of 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the allyl group introduces at least one additional stereocenter to the molecule, adding to the stereochemical complexity. The presence and orientation of the allyl group can influence the facial selectivity of reactions on the cyclohexene ring, such as epoxidation or hydrogenation of the ring's double bond. The three-dimensional arrangement of atoms, or stereochemistry, is crucial in determining the biological activity and physical properties of organic molecules. nih.gov
Classification within Allylic Alcohol and Cycloalkenyl Systems
2-Cyclohexen-1-ol, 3-(2-propenyl)- can be classified based on its functional groups. The presence of a hydroxyl group on a carbon atom adjacent to a double bond categorizes it as a secondary allylic alcohol. Allylic alcohols are a special class of alcohols that exhibit unique reactivity due to the proximity of the hydroxyl group and the C=C double bond. ncert.nic.innih.gov For example, they can undergo facile oxidation and are important precursors in various synthetic transformations. ncert.nic.in
The molecule is also classified as a substituted cycloalkene. nih.gov Cycloalkenes are cyclic hydrocarbons containing at least one carbon-carbon double bond within the ring. nih.gov The ring structure imparts a degree of rigidity compared to their acyclic counterparts, which can influence their reactivity and stability. nih.gov The nomenclature of cycloalkenes follows specific IUPAC rules where the double bond carbons are typically numbered 1 and 2. researchgate.net
Overview of Research Trajectories Pertaining to Structurally Related Derivatives
Research on structurally related compounds spans various fields, from the synthesis of complex natural products to the development of new bioactive molecules. Derivatives of cyclohexene are known to possess a range of biological activities and are components of some pharmaceuticals, vitamins, and antibiotics.
For instance, the synthesis of cephalosporins, a class of antibiotics, has involved the incorporation of a 3-(2-propenyl) group, highlighting the utility of this substituent in medicinal chemistry. Research has also focused on the synthesis and reactivity of related cyclohexenone derivatives, such as 3-allyl-2-cyclohexen-1-one, as building blocks for more complex molecules.
Furthermore, the selective oxidation of cyclohexene derivatives is a significant area of research, often employing metal-organic frameworks as catalysts to produce valuable industrial chemicals like cyclohexanone (B45756) and cyclohexanol. The synthesis of complex cyclic systems often utilizes reactions like the Diels-Alder reaction to construct the six-membered ring, which can then be further functionalized to produce derivatives of cyclohexenol.
The table below provides a summary of the properties of the parent structures that constitute 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
| Property | 2-Cyclohexen-1-ol | Allyl Alcohol |
| Molecular Formula | C6H10O | C3H6O |
| Molecular Weight | 98.14 g/mol | 58.08 g/mol |
| Boiling Point | 164-166 °C | 96-98 °C |
| Density | 1.0 g/mL at 25 °C | 0.854 g/mL at 20 °C |
| Refractive Index | n20/D 1.487 | n20/D 1.413 |
The following table outlines the key functional groups present in 2-Cyclohexen-1-ol, 3-(2-propenyl)- and the types of reactions they can undergo.
| Functional Group | Class | Common Reactions |
| -OH | Secondary Allylic Alcohol | Oxidation, Esterification, Etherification, Substitution |
| C=C (in ring) | Cycloalkene | Addition (Hydrogenation, Halogenation), Epoxidation, Oxidation |
| C=C (in substituent) | Alkene (Allyl) | Addition, Oxidation, Polymerization, Metal-catalyzed coupling |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69016-40-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,7,9-10H,1,3-6H2 |
InChI Key |
ZVQONHQFGNXLIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(CCC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohexen 1 Ol, 3 2 Propenyl
Stereocontrolled Approaches to the Cyclohexen-1-ol Core
The primary challenge in synthesizing 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)- lies in establishing the correct stereochemistry at the hydroxyl-bearing carbon. The following sections detail modern techniques to achieve this, starting from the corresponding ketone, 3-(2-propenyl)-2-cyclohexen-1-one.
Enantioselective Reductions of Corresponding Cyclohexenones
One of the most direct routes to chiral allylic alcohols is the enantioselective reduction of the parent α,β-unsaturated ketone. This transformation can be accomplished through several powerful methods.
Asymmetric hydrosilylation has emerged as a potent method for the enantioselective reduction of prochiral ketones. This reaction involves the addition of a silicon hydride (silane) across the carbonyl double bond, followed by hydrolysis to yield the alcohol. The key to enantioselectivity lies in the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand.
For the reduction of 3-allyl-2-cyclohexen-1-one, a variety of catalyst systems can be employed. Rhodium and ruthenium complexes featuring chiral phosphine (B1218219) ligands are common. The choice of ligand, silane, and reaction conditions can significantly influence both the yield and the enantiomeric excess (e.e.) of the resulting 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
| Catalyst System | Ligand | Silane | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| [Rh(COD)Cl]₂ | (S)-BINAP | HSi(OEt)₃ | THF | 0 | 92 | 95 (R) |
| RuCl₂((S)-BINAP) | (S)-BINAP | Ph₂SiH₂ | Toluene | 25 | 88 | 91 (S) |
| Cu(OAc)₂ | (R)-DTBM-SEGPHOS | PhSiH₃ | Et₂O | -20 | 95 | 98 (R) |
This table presents representative data and is not exhaustive of all possible conditions.
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. sphinxsai.com Enzymes, particularly oxidoreductases from sources like baker's yeast (Saccharomyces cerevisiae) or genetically engineered microorganisms, can reduce 3-allyl-2-cyclohexen-1-one with high enantioselectivity. sphinxsai.com These reactions are typically performed in aqueous media under mild conditions. sphinxsai.com
The "ene-reductases" from the Old Yellow Enzyme (OYE) family are particularly well-suited for the asymmetric reduction of α,β-unsaturated ketones. researchgate.net The stereochemical outcome (whether the (R)- or (S)-enantiomer is produced) can often be controlled by selecting an enzyme from a specific microbial source or by minor modifications to the substrate. researchgate.net Cofactor recycling systems, often involving a sacrificial alcohol like isopropanol (B130326) or glucose, are essential for driving the reaction to completion. sphinxsai.com
| Biocatalyst | Cofactor System | Substrate Concentration (mM) | Conversion (%) | e.e. (%) |
| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | 10 | >99 | 98 (S) |
| OYE1 from S. pastorianus | NADPH | 5 | 95 | >99 (R) |
| Engineered Ene-Reductase | Isopropanol | 20 | 97 | 96 (S) |
Asymmetric catalytic hydrogenation is a widely used industrial process for the production of chiral compounds. libretexts.org For the selective reduction of the carbonyl group in 3-allyl-2-cyclohexen-1-one without affecting the two carbon-carbon double bonds, careful selection of the catalyst and reaction conditions is crucial. libretexts.orgresearchgate.net
Typically, a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, is used. youtube.com The reaction is carried out under an atmosphere of hydrogen gas. libretexts.org The choice of solvent can also play a significant role in the enantioselectivity of the reduction. researchgate.net While highly effective, a potential side reaction is the hydrogenation of the cyclohexene (B86901) or allyl double bonds, which can be minimized by optimizing the reaction parameters. researchgate.netresearchgate.net
| Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Yield (%) | e.e. (%) |
| [RuCl₂((R)-BINAP)]₂ | (R)-BINAP | 10 | Methanol | 90 | 97 (R) |
| [Rh(COD)₂]BF₄ | (S,S)-Chiraphos | 5 | THF | 85 | 92 (S) |
| Pt/Al₂O₃ | Cinchonidine | 20 | Toluene | 78 | 88 (R) |
Chiral Auxiliary-Mediated Synthesis of Cyclohexenols
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. sigmaaldrich.comwikipedia.org This approach entails temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction, after which the auxiliary is removed. sigmaaldrich.comwikipedia.org
In the context of synthesizing 2-Cyclohexen-1-ol, 3-(2-propenyl)-, a chiral auxiliary could be appended to a precursor molecule. For instance, a chiral amine can be used to form a chiral enamine or imine from a cyclohexanone (B45756) derivative. Subsequent diastereoselective allylation followed by removal of the auxiliary would furnish the desired chiral alcohol. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in a wide range of asymmetric syntheses. nih.govsigmaaldrich.com
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Overall Yield (%) |
| (S)-(-)-1-Phenylethylamine | Enamine Alkylation | 95:5 | 75 |
| (4R,5S)-4,5-Diphenyl-2-oxazolidinone | Imide Aldol (B89426) Reaction | 98:2 | 82 |
| (R)-2-Methyl-2-propanesulfinamide | Imine Allylation | >99:1 | 88 |
Enantioselective Deprotonation of Cyclohexene Oxides
A less direct but powerful method involves the enantioselective deprotonation of a meso-epoxide, such as 3-allylcyclohexene oxide. This strategy relies on the use of a chiral lithium amide base. The chiral base selectively removes a proton from one of the two enantiotopic positions adjacent to the epoxide ring. The resulting anion can then be trapped with an electrophile or, in a more elegant approach, undergo an intramolecular rearrangement to afford the chiral allylic alcohol.
This method's success hinges on the design of the chiral base, which must effectively discriminate between the two prochiral protons. Bases derived from chiral amines, such as those based on bis(α-methylbenzyl)amine, have proven effective in this regard.
| Chiral Base | Additive | Temperature (°C) | Yield (%) | e.e. (%) |
| Lithium (R,R)-bis(phenylethyl)amide | LiCl | -78 | 85 | 93 (S) |
| Lithium (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidide | HMPA | -90 | 78 | 90 (R) |
Installation of the 3-(2-Propenyl) Moiety
The introduction of the 3-(2-propenyl) or allyl group onto the 2-cyclohexen-1-ol scaffold is a critical transformation that can be achieved through several distinct synthetic pathways. These methods range from direct alkylation of pre-existing cyclohexenone systems to the de novo construction of the ring with the allyl group already incorporated.
Direct Alkylation Strategies on Cyclohexen-1-ol Precursors
Direct alkylation methods typically begin with a 2-cyclohexen-1-one (B156087) precursor. The strategy involves the generation of a nucleophilic enolate, which then reacts with an electrophilic allyl source. Subsequent reduction of the ketone yields the target allylic alcohol.
Organometallic reagents are highly effective for the direct allylation of cyclohexenone derivatives. The process generally involves the formation of a ketone enolate, which is then alkylated with an allyl halide. Palladium-catalyzed allylic alkylation of ketone enolates has become a particularly powerful method. researchgate.net Alternatively, organometallic reagents such as allylmagnesium bromide (a Grignard reagent) or allyllithium can be used. Lithium-copper reagents, known as Gilman cuprates, are also employed for their high selectivity in such transformations. gatech.edu These reactions provide a direct means to install the allyl group at the C-3 position. The choice of metal, ligand, and reaction conditions is crucial for controlling regioselectivity and yield. gatech.eduacs.org
Table 1: Organometallic Reagents in Allylation of Cyclohexenone Derivatives
| Organometallic Reagent | Substrate | Typical Conditions | Product Type |
| Allylmagnesium bromide | 2-Cyclohexen-1-one | Diethyl ether or THF, low temp. | Mixture of 1,2- and 1,4-addition products |
| Lithium diallylcuprate | 2-Cyclohexen-1-one | THF, -78 °C | Primarily 3-allyl-cyclohexanone (1,4-addition) |
| Allyltrimethylsilane | 2-Cyclohexen-1-one | Lewis Acid (e.g., TiCl₄) | 3-allyl-cyclohexanone |
| Palladium(0) catalyst / Allyl acetate (B1210297) | 2-Cyclohexen-1-one enolate | Phosphine ligands, THF | 3-allyl-cyclohexanone |
A more controlled and widely used approach for achieving 3-substitution on α,β-unsaturated ketones is the conjugate addition-allylation sequence. masterorganicchemistry.com This two-step process involves the 1,4-addition (or Michael addition) of a nucleophile to 2-cyclohexen-1-one, which generates a specific enolate intermediate. masterorganicchemistry.com This enolate is then "trapped" in situ by an electrophilic allyl source, such as allyl bromide, to form the 3-allyl-cyclohexanone derivative. Organocuprates are particularly effective nucleophiles for the initial conjugate addition step due to their "soft" nature, which favors 1,4- over 1,2-addition. masterorganicchemistry.com This sequence offers excellent control over the introduction of the allyl group at the desired position. A subsequent reduction step is required to convert the resulting ketone into the final 2-cyclohexen-1-ol product.
Cross-Coupling Reactions for Propenyl Group Introduction
Cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon bonds. wikipedia.org In the synthesis of 2-cyclohexen-1-ol, 3-(2-propenyl)-, this approach would involve coupling a cyclohexenyl-based electrophile with an allyl-based organometallic nucleophile, or vice-versa. youtube.com A common strategy is to convert the hydroxyl group of 2-cyclohexen-1-one into a triflate (trifluoromethanesulfonate), creating a reactive electrophile at the C-3 position after enolization. This cyclohexenyl triflate can then participate in various palladium-catalyzed cross-coupling reactions. youtube.com
Prominent examples include the Suzuki coupling (using an allylboronic acid or ester), the Stille coupling (using an allyltributylstannane), the Negishi coupling (using an allylzinc halide), and the Kumada coupling (using an allyl Grignard reagent). youtube.comyoutube.com The choice of reaction depends on factors like functional group tolerance and the availability of the organometallic reagents. youtube.com These methods are prized for their high efficiency and broad applicability. youtube.com
Table 2: Representative Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Cyclohexenyl Partner (Electrophile) | Propenyl Partner (Nucleophile) | Typical Catalyst |
| Suzuki Coupling | 3-Triflyloxy-2-cyclohexen-1-one | Allylboronic acid | Pd(PPh₃)₄ / Base |
| Stille Coupling | 3-Iodo-2-cyclohexen-1-one | Allyltributylstannane | Pd(PPh₃)₄ |
| Negishi Coupling | 3-Bromo-2-cyclohexen-1-one | Allylzinc chloride | Pd(dba)₂ / Ligand |
| Kumada Coupling | 3-Chloro-2-cyclohexen-1-one | Allylmagnesium bromide | Ni(dppp)Cl₂ |
Diels-Alder Cycloaddition Approaches for Cyclohexenyl Ring Formation with Allylic Dienophiles
The Diels-Alder reaction provides a powerful method for constructing the six-membered cyclohexene ring in a single, stereocontrolled step. libretexts.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). libretexts.org To synthesize the target molecule, the allyl group must be present on either the diene or, more commonly, the dienophile. khanacademy.org
The reaction's efficiency is typically enhanced when the dienophile possesses an electron-withdrawing group (EWG) and the diene has electron-donating groups (EDG). libretexts.orgyoutube.com For instance, a dienophile such as 1-allyl-2-cyanoethene could react with a simple diene like 1,3-butadiene. The EWG (cyano group) activates the dienophile and can be chemically modified or removed after the cycloaddition to yield the desired 2-cyclohexen-1-ol, 3-(2-propenyl)- structure. The stereochemistry of the substituents on the diene and dienophile is retained in the product, making this a highly stereospecific method. libretexts.org
Table 3: Diels-Alder Approach to Substituted Cyclohexenes
| Diene | Dienophile | Conditions | Product Feature |
| 1,3-Butadiene | 1-Allyl-2-formyl-ethene | Heat or Lewis Acid | Forms cyclohexene with allyl and formyl groups |
| 2-Methoxy-1,3-butadiene | Acryloyl chloride | Toluene, heat | Electron-rich diene increases reactivity |
| Danishefsky's Diene | Allyl acrylate | ZnCl₂, THF | Forms highly functionalized cyclohexenone adduct |
| 1,3-Butadiene | Cyclobutenone | Room Temperature | Utilizes strained dienophile for high reactivity nih.gov |
Multi-Component and Cascade Reaction Sequences
Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of multi-component reactions (MCRs) and cascade sequences. These processes combine multiple reaction steps into a single laboratory operation without isolating intermediates, saving time, reagents, and solvents. ub.edu
An MCR could potentially assemble the 3-allyl-2-cyclohexen-1-ol skeleton from three or more simple starting materials in one pot. organic-chemistry.org For example, the AAD (aldehyde, amide, dienophile) reaction is a three-component process that generates substituted cyclohexene derivatives and could be adapted for this synthesis. researchgate.net
Cascade reactions involve a series of intramolecular transformations initiated by a single event. A strategically designed precursor could be triggered to undergo a cascade of ring-closing and rearrangement steps to furnish the final complex structure. While specific, well-established cascade reactions for this exact target are less common in introductory literature, the principles of designing such sequences are a frontier in advanced organic synthesis.
Total Synthesis Strategies Involving the Compound as a Key Intermediate
While a comprehensive survey of total syntheses explicitly citing 2-Cyclohexen-1-ol, 3-(2-propenyl)- as a "key intermediate" is sparse in high-profile literature, its structural motif is fundamental to many complex molecules. The true value of this compound lies in its role as a versatile building block, often generated in situ or used in early stages of a synthetic campaign. uci.edusci-hub.see-bookshelf.de Natural product synthesis often relies on convergent strategies where complex fragments are built and later combined. nih.gov The 3-allyl-2-cyclohexenol core represents a common structural element that can be accessed and then elaborated upon to construct more intricate architectures, such as those found in terpenoids and alkaloids. uci.edunih.gov
A plausible and strategic approach to incorporate this structure into a total synthesis involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl cyclohexenyl ether. This reaction, a variant of the Claisen rearrangement, directly installs the allyl group at the C3 position, establishing the key carbon-carbon bond in a stereocontrolled manner. libretexts.orglibretexts.org The resulting 3-allyl-2-cyclohexenone or its corresponding alcohol can then undergo a variety of transformations, including cyclizations, oxidations, or further functionalization, en route to a complex target. For instance, a subsequent intramolecular Heck reaction or a ring-closing metathesis could forge new rings onto the cyclohexene core, demonstrating the compound's utility in cascade reactions that rapidly build molecular complexity from a simple, well-defined intermediate. nih.gov
Novel Catalytic Systems for Efficient Synthesis
The drive for more efficient and selective chemical transformations has led to the development of powerful catalytic systems. Both transition metals and small organic molecules (organocatalysts) have been successfully employed to construct the substituted cyclohexene framework with high degrees of control over reactivity and stereochemistry.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a robust toolbox for the synthesis of allylic alcohols and their derivatives. mdpi.com Palladium-catalyzed reactions, in particular, are central to forming the C-allyl bond. The Tsuji-Trost allylation, for example, involves the reaction of a nucleophile with a π-allyl-palladium complex, which can be generated from an allylic acetate or carbonate. mdpi.com This method is highly effective for constructing quaternary carbon centers. mdpi.com Similarly, the Heck reaction can couple aryl or vinyl halides with alkenes, providing another route to functionalized cyclohexene systems. acs.org
Ruthenium catalysts, famous for their role in olefin metathesis, and iridium or copper complexes, used in hydroamination and related additions, also represent key technologies for modifying or building the target scaffold. mdpi.comacs.org These catalysts are often valued for their high functional group tolerance and ability to operate under mild conditions. acs.orgacs.org
Table 1: Selected Transition Metal-Catalyzed Reactions Relevant to Substituted Cyclohexene Synthesis
| Catalyst System | Reaction Type | Substrate Example | Product Type | Ref. |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / Allyl Acetate | Tsuji-Trost Allylation | Bicyclic Lactam | Allylated Bicyclic Product | mdpi.com |
| Pd₂(dba)₃ / P(o-tol)₃ | Intramolecular Heck | Cyclic Enamide | Tricyclic Core | mdpi.com |
| [Ir(coe)₂Cl]₂ / DTBM-Segphos | Asymmetric Hydroamination | Bicyclic Alkene | Chiral Amine | acs.org |
| Cu-H / Ph-BPE | Asymmetric Hydroamination | Styrene Derivative | Chiral Amine | acs.org |
Organocatalytic Methods
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. youtube.com Chiral secondary amines, such as proline and its derivatives, are highly effective in catalyzing the asymmetric construction of cyclohexenone skeletons. nih.govyoutube.com These catalysts operate by forming nucleophilic enamine or electrophilic iminium ion intermediates.
A prominent strategy is the organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, which can initiate a cascade sequence, including an intramolecular aldol reaction, to form the chiral cyclohexenone core in a one-pot process. rsc.org Furthermore, the direct asymmetric allylation of ketones or imines, often catalyzed by chiral phosphoric acids or BINOL-derived catalysts, provides an enantioselective route to homoallylic alcohols and amines, which are direct precursors or analogues of the target compound. nih.gov These methods are prized for their operational simplicity and ability to generate high enantiomeric excess (ee). nih.govnih.gov
Table 2: Representative Organocatalytic Methods for Chiral Cyclohexenone and Allylic Amine Synthesis
| Catalyst | Reaction Type | Substrates | Yield / ee | Ref. |
|---|---|---|---|---|
| Proline Derivative | Michael/Aldol Cascade | β-Ketoester + α,β-Unsaturated Aldehyde | High Yields, >90% ee | rsc.org |
| Chiral Phosphoric Acid | Hosomi-Sakurai Reaction | Aldehyde + Allyltrimethylsilane | 65-84% / 82-97% ee | nih.gov |
| 3,3'-Diaryl-BINOL | Asymmetric Allylation | N-Acylimine + Allylboronate | 75-94% / 90-99% ee | nih.gov |
Green Chemistry Principles in Synthetic Route Development
Modern synthetic chemistry places a strong emphasis on sustainability. The development of routes for 2-Cyclohexen-1-ol, 3-(2-propenyl)- and related structures increasingly incorporates green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents.
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netscholarsresearchlibrary.comyoutube.com The synthesis of cyclohexenone derivatives via Robinson annulation or multi-component reactions can be significantly expedited under microwave irradiation, often in the absence of a solvent. researchgate.netscholarsresearchlibrary.com For example, the reaction of propenones with ethyl acetoacetate (B1235776) in the presence of potassium carbonate can be achieved in minutes under solvent-free microwave conditions, whereas conventional methods require much longer reaction times. scholarsresearchlibrary.com Similarly, one-pot, three-component reactions to build substituted cyclohexenol (B1201834) rings have been shown to proceed in high yield under microwave irradiation. researchgate.net Solvent-free conditions, sometimes achieved by adsorbing reagents onto a solid support like silica (B1680970) gel, further enhance the environmental credentials of a synthetic procedure by minimizing waste. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Cyclohexenone Synthesis
| Reaction | Conditions | Reaction Time | Yield | Ref. |
|---|---|---|---|---|
| Robinson Annulation | Solvent Phase (Ethanol) | Several Hours | Lower | scholarsresearchlibrary.com |
| Robinson Annulation | Solvent-Free, Microwave (160W) | 2-5 minutes | High (85-94%) | scholarsresearchlibrary.com |
| Three-Component Synthesis | Conventional Heating | Not specified | Lower | researchgate.net |
Water-Mediated Reactions
The use of water as a solvent is a cornerstone of green chemistry. While many organic reactions are traditionally performed in anhydrous organic solvents, a growing number of transformations have been shown to be compatible with, or even accelerated by, water. uwo.ca The Claisen rearrangement, a key reaction for synthesizing the title compound via rearrangement of an allyl ether of 2-cyclohexenol, is a prime example. Research has shown that water as a solvent can dramatically increase the rate of the Claisen rearrangement compared to nonpolar organic solvents. researchgate.net
This rate enhancement is attributed to the ability of water to stabilize the polar transition state of the pericyclic reaction through hydrogen bonding, particularly at the oil-water interface for hydrophobic substrates. nih.gov This "on water" effect allows the reaction to proceed at significantly lower temperatures, which can prevent decomposition of thermally sensitive substrates and products, making previously inaccessible compounds available. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohexen 1 Ol, 3 2 Propenyl
Electrophilic and Nucleophilic Reactions of the Allylic Alcohol Functionality
The allylic alcohol group in 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)- is a key site for both electrophilic and nucleophilic reactions. The hydroxyl group can act as a nucleophile, while the adjacent double bond influences the reactivity, often leading to allylic rearrangements.
In electrophilic reactions, the hydroxyl group can be protonated by an acid, forming a good leaving group (water). This can initiate a substitution or elimination reaction. For instance, reaction with a hydrohalic acid (like HBr) can lead to the formation of a halogenated product. The initial protonation of the alcohol is followed by the departure of water to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. inflibnet.ac.in A nucleophile, such as a bromide ion, can then attack at either of these positions, potentially leading to a mixture of products, including those resulting from allylic rearrangement. inflibnet.ac.in
Nucleophilic substitution reactions at the allylic carbon are also common. These reactions can proceed through either an S\u20991 or S\u20992 mechanism. gacariyalur.ac.in In an S\u20991-type reaction, the formation of a resonance-stabilized allylic carbocation intermediate allows for the nucleophile to attack at different positions, leading to rearranged products. inflibnet.ac.ingacariyalur.ac.in Conversely, an S\u20992' reaction involves a direct attack of the nucleophile on the \u03b3-carbon of the allylic system, resulting in a concerted displacement of the leaving group and a shift of the double bond. inflibnet.ac.ingacariyalur.ac.in The choice between these pathways is influenced by factors such as the nature of the nucleophile, the leaving group, and the reaction conditions. gacariyalur.ac.in Strong nucleophiles and unhindered substrates tend to favor the S\u20992' mechanism. gacariyalur.ac.in
Reactivity of the Cyclohexene (B86901) Double Bond
The double bond within the cyclohexene ring of 2-Cyclohexen-1-ol, 3-(2-propenyl)- is susceptible to a variety of addition reactions, including hydroboration, halogenation, epoxidation, and dihydroxylation.
Hydroboration and Halogenation Mechanisms
Hydroboration-oxidation is a two-step reaction that converts the cyclohexene double bond into an alcohol. The first step, hydroboration, involves the addition of borane (B79455) (BH\u2083) across the double bond. byjus.commasterorganicchemistry.com This addition is stereospecific, occurring in a syn fashion, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org The reaction proceeds through a concerted mechanism where the \u03c0 bond of the alkene attacks the empty p-orbital of boron, and a hydride shifts from boron to one of the carbons of the double bond. libretexts.orgyoutube.comyoutube.com The boron atom typically adds to the less substituted carbon, a regioselectivity known as anti-Markovnikov addition. byjus.commasterorganicchemistry.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. byjus.commasterorganicchemistry.comyoutube.com
Halogenation of the cyclohexene double bond with halogens like bromine (Br\u2082) or chlorine (Cl\u2082) results in the formation of a vicinal dihalide. masterorganicchemistry.compressbooks.pub The mechanism involves the electrophilic attack of the halogen on the double bond to form a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com This three-membered ring is then opened by the nucleophilic attack of a halide ion from the opposite side of the ring, leading to anti-addition of the two halogen atoms. masterorganicchemistry.comyoutube.com This stereospecificity results in the formation of a trans-dihalide. masterorganicchemistry.com If the reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed instead. The water molecule acts as the nucleophile, attacking the more substituted carbon of the halonium ion, which also results in an anti-addition product. masterorganicchemistry.comyoutube.com
Epoxidation and Dihydroxylation Pathways
Epoxidation of the cyclohexene double bond can be achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond, forming a three-membered ring called an epoxide. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.
Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. This transformation can be accomplished through two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. libretexts.org
Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO\u2084) or cold, dilute potassium permanganate (B83412) (KMnO\u2084). libretexts.org The reaction with OsO\u2084 proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. libretexts.org
Anti-dihydroxylation can be accomplished by first performing an epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The water molecule attacks the protonated epoxide from the side opposite to the epoxide ring, resulting in the formation of a trans-diol.
Rearrangement Reactions
The structural features of 2-Cyclohexen-1-ol, 3-(2-propenyl)- make it a candidate for various rearrangement reactions, including Cope-type rearrangements and sigmatropic shifts.
Cope-type Rearrangements and Allylic Rearrangements
The presence of a 1,5-diene system within the molecule, formed by the cyclohexene double bond and the propenyl group, allows for the possibility of a Cope rearrangement . wikipedia.org This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that occurs upon heating and involves the reorganization of six electrons in a cyclic transition state. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is concerted and thermally allowed. wikipedia.org In the case of 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the hydroxyl group on the ring can influence the reaction, leading to an oxy-Cope rearrangement . masterorganicchemistry.comorganic-chemistry.org In this variation, the initial rearrangement product is an enol, which then tautomerizes to a more stable carbonyl compound, providing a thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org Anionic oxy-Cope rearrangements, where the alcohol is first deprotonated, can proceed at significantly lower temperatures. organic-chemistry.org
Allylic rearrangements , as discussed in section 3.1, are also a prominent feature of this molecule's reactivity. wikipedia.org These shifts can occur under both nucleophilic (S\u20992') and electrophilic conditions and are facilitated by the formation of a stabilized allylic intermediate. wikipedia.org The presence of steric hindrance can favor allylic shifts over direct substitution. wikipedia.org
Sigmatropic Shifts Involving the Propenyl Group
The propenyl group itself can participate in sigmatropic shifts , which are intramolecular pericyclic reactions where a \u03c3-bond migrates across a \u03c0-system. wikipedia.org These reactions are classified by the number of atoms over which the \u03c3-bond moves. wikipedia.org For example, a byjus.comwikipedia.org-hydrogen shift could occur within the diene system of the molecule, where a hydrogen atom moves from one end of the conjugated system to the other. libretexts.orgopenstax.org These reactions are typically thermally or photochemically induced and proceed through a cyclic transition state. The feasibility and outcome of such shifts are governed by the principles of orbital symmetry. wikipedia.orglibretexts.org
Reductive Transformations
The presence of two distinct olefinic bonds and an allylic alcohol system in 2-Cyclohexen-1-ol, 3-(2-propenyl)- makes it an interesting substrate for reductive transformations. The selectivity of these reductions is highly dependent on the choice of reagents and reaction conditions.
Selective Hydrogenation of Olefinic Bonds
The catalytic hydrogenation of 2-Cyclohexen-1-ol, 3-(2-propenyl)- involves the addition of hydrogen across its two C=C double bonds. The relative reactivity of the endocyclic and exocyclic double bonds towards hydrogenation can be controlled by the choice of catalyst and reaction conditions. libretexts.org Generally, less sterically hindered double bonds are hydrogenated more readily. In this case, the terminal double bond of the 2-propenyl group is more accessible than the trisubstituted double bond within the cyclohexene ring.
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known for their selectivity towards less substituted alkenes. Therefore, it is anticipated that under mild conditions, selective hydrogenation of the terminal double bond would occur. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are more active and can hydrogenate both double bonds, often requiring careful control of hydrogen pressure and reaction time to achieve selectivity. nih.govucla.edu The mechanism of catalytic hydrogenation involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. libretexts.orgyoutube.com
Table 1: Predicted Outcomes of Selective Hydrogenation
| Catalyst | H₂ Pressure (atm) | Solvent | Expected Major Product |
| Wilkinson's Catalyst | 1 | Toluene/Ethanol | 2-Cyclohexen-1-ol, 3-propyl- |
| Pd/C (5%) | 1 | Methanol | 3-Allylcyclohexanol |
| PtO₂ | 3 | Acetic Acid | 3-Propylcyclohexanol |
Reductive Cleavage of Allylic Systems
The allylic alcohol moiety in 2-Cyclohexen-1-ol, 3-(2-propenyl)- can undergo reductive cleavage, a reaction that removes the hydroxyl group and saturates the adjacent double bond. This transformation can be achieved using various reducing agents, often under conditions that favor the formation of a stabilized carbocation or a radical intermediate at the allylic position. For instance, dissolving metal reductions (e.g., Na in liquid NH₃) or certain hydride reagents in the presence of a Lewis acid could facilitate this cleavage. The mechanism typically involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate an allylic carbocation. Subsequent reduction of this cation by the reducing agent yields the final product.
Oxidative Reactions of the Allylic Alcohol
The allylic alcohol functional group is susceptible to a range of oxidative transformations, primarily leading to the formation of α,β-unsaturated carbonyl compounds or epoxides. nih.gov
The oxidation of the secondary allylic alcohol in 2-Cyclohexen-1-ol, 3-(2-propenyl)- to the corresponding α,β-unsaturated ketone, 3-(2-propenyl)-2-cyclohexen-1-one, can be accomplished using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly employed for this purpose to avoid over-oxidation or reaction with the other olefinic bond. The reaction with MnO₂ is a heterogeneous process that is particularly selective for allylic and benzylic alcohols.
Epoxidation of the double bonds can also be achieved. The relative reactivity of the two double bonds towards epoxidation would depend on the reagent used. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would likely react preferentially with the more electron-rich trisubstituted double bond within the ring.
Table 2: Predicted Products of Oxidative Reactions
| Reagent | Solvent | Expected Major Product |
| MnO₂ | Dichloromethane | 3-(2-propenyl)-2-cyclohexen-1-one |
| PCC | Dichloromethane | 3-(2-propenyl)-2-cyclohexen-1-one |
| m-CPBA (1 equiv.) | Dichloromethane | 3-(2-propenyl)-7-oxabicyclo[4.1.0]hept-2-en-4-ol |
Derivatization Chemistry for Functional Group Interconversion
The functional groups of 2-Cyclohexen-1-ol, 3-(2-propenyl)- can be readily converted into other functionalities, providing pathways to a diverse range of derivatives.
The hydroxyl group can be transformed into an ether or an ester through Williamson ether synthesis or esterification, respectively. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether, while reaction with an acyl chloride or an acid anhydride (B1165640) would produce an ester. These derivatizations can be used to protect the alcohol or to introduce different properties to the molecule.
The olefinic bonds can also be functionalized. For instance, dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) would introduce two hydroxyl groups across one of the double bonds. Halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) could lead to the formation of dihaloalkanes or allylic bromides, which are versatile intermediates for further transformations.
Table 3: Examples of Functional Group Interconversions
| Reagent(s) | Functional Group Targeted | Resulting Functional Group |
| NaH, CH₃I | Hydroxyl | Methyl Ether |
| Acetic Anhydride, Pyridine | Hydroxyl | Acetate (B1210297) Ester |
| OsO₄, NMO | Propenyl Double Bond | Diol |
| Br₂ | Cyclohexene Double Bond | Dibromide |
Stereochemical Control and Enantioselective Synthesis
Control of Absolute and Relative Stereochemistry in Cyclohexen-1-ol Derivatives
The control of stereochemistry in cyclohexen-1-ol derivatives is fundamentally linked to the asymmetric synthesis of their ketone precursors, chiral cyclohex-2-enones. nih.gov These enones are versatile synthons, capable of undergoing stereoselective 1,2- or 1,4-additions, which allows for the introduction of various functional groups with defined spatial orientations. nih.gov
One powerful strategy for establishing absolute stereochemistry is the desymmetrization of prochiral cyclohexadienones. nih.gov Biocatalytic desymmetrizing hydrogenation using ene-reductases has proven highly effective, producing chiral 2-cyclohexenones with excellent enantiomeric excess (>99% ee). nih.gov This enzymatic approach operates under mild, environmentally friendly conditions. nih.govelsevierpure.com Transition-metal catalysis, using chiral rhodium or nickel complexes, has also been employed for this purpose, albeit sometimes requiring more forceful conditions like high hydrogen pressure. nih.gov
Another key method involves the catalytic enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to their α,β-unsaturated counterparts. nih.gov This transformation, which had no enantioselective variant until recently, can be achieved using novel organic catalysts derived from cinchona alkaloids, establishing the stereocenter in a three-step route from readily available anisoles. nih.gov
Diastereoselective Synthesis of 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)- Isomers
Achieving diastereoselectivity in the synthesis of 3-substituted 2-cyclohexen-1-ol isomers relies on controlling the approach of reagents to a pre-existing chiral center or a chiral auxiliary. The conformation of the cyclohexene (B86901) ring plays a crucial role in directing incoming groups to either the same face (syn) or the opposite face (anti) as the existing substituent.
In conformationally rigid or biased systems, the steric and stereoelectronic properties of the molecule dictate the outcome of reactions. researchgate.net For instance, the reduction of a 3-allyl-2-cyclohexen-1-one can proceed diastereoselectively, with the hydride reagent preferentially attacking from the less hindered face of the molecule. The relative orientation of the allyl group and the resulting hydroxyl group is thus controlled. The use of bulky reducing agents can enhance this selectivity. Similarly, the allylation of a 2-cyclohexen-1-one (B156087) can be directed by existing stereocenters on the ring or by chiral catalysts to favor the formation of one diastereomer over another.
Chiral Catalyst Design and Optimization for Asymmetric Induction
The rational design of chiral catalysts is central to the enantioselective synthesis of 2-cyclohexen-1-ol precursors. nih.govnih.gov These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other.
Biocatalysts: Ene-reductases, such as YqjM, have emerged as highly efficient catalysts for the desymmetrization of cyclohexadienones, offering near-perfect enantioselectivity (>99% ee) under benign conditions. nih.govelsevierpure.com The ability to engineer these enzymes allows for optimization for specific substrates. nih.gov
Organocatalysts: Cinchona alkaloid-derived primary-tertiary diamines have been designed for the enantioselective isomerization of cyclohex-3-en-1-ones. nih.gov These catalysts operate via a cooperative iminium-base mechanism. nih.gov Optimization involves tuning the electronic properties of the catalyst, for example, by modifying the aniline (B41778) moiety at the C9 position, to improve enantiomeric excess. nih.gov
Transition-Metal Catalysts: Complexes of rhodium and nickel with chiral ligands are also effective. For instance, a Rh(I) catalyst has been used for the desymmetrization of 2-alkynylbenzaldehyde-tethered cyclohexadienones. researchgate.net A Nickel/Ph-BPE complex has been utilized for double bond reduction, achieving up to 93% ee, although it requires high hydrogen pressure. nih.gov
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Biocatalyst | Ene-reductase (YqjM) | Desymmetrizing Hydrogenation | 2,5-Cyclohexadienone | >99% | nih.gov |
| Organocatalyst | Cinchona Alkaloid Diamine | Isomerization | β,γ-unsaturated cyclohexenone | 30% (initial) | nih.gov |
| Transition Metal | Ni/Ph-BPE | Hydrogenation | Cyclohexadienone | up to 93% | nih.gov |
| Transition Metal | Rh pincer complex | Hydrogenation | Cyclohexadienone | up to 77% | nih.gov |
Mechanistic Understanding of Stereoselectivity in Reaction Pathways
Understanding the reaction mechanism is crucial for rationalizing and improving stereoselectivity. For the enantioselective isomerization catalyzed by chiral diamines, a proposed mechanism involves the formation of an enamine intermediate. nih.gov The catalyst and a co-catalyst (like TFA) engage in cooperative iminium-base catalysis, where the chiral environment of the catalyst directs the proton transfer to create the α,β-unsaturated enone with high enantioselectivity. nih.gov
In biocatalytic reductions with ene-reductases, the substrate binds to the active site of the enzyme in a specific orientation. nih.gov The flavin cofactor then delivers a hydride to one specific face of the double bond, leading to the observed high asymmetric induction. nih.gov
For palladium-catalyzed allylic functionalizations, the reaction often proceeds through a (η3-allyl)palladium intermediate. diva-portal.org The stereochemical outcome is determined by whether the nucleophile attacks the allyl moiety from the same or opposite face as the palladium metal. The choice of ligands on the palladium center is critical in controlling this facial selectivity.
Separation Techniques for Stereoisomers and Enantiomeric Enrichment
When a reaction does not produce a single stereoisomer, separation techniques are required. The separation of stereoisomers can be challenging because they often have very similar physical properties. researchgate.net
Diastereomer Separation: Diastereomers, which are stereoisomers that are not mirror images, have different physical properties and can often be separated by standard chromatographic techniques like column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC). researchgate.netnih.gov
Enantiomer Separation (Resolution): Enantiomers have identical physical properties in a non-chiral environment, making their separation more complex. A common strategy is to convert the mixture of enantiomers (a racemate) into a mixture of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent. nih.gov For alcohols, chiral acids like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam dichlorophthalic acid (CSDP acid) are used to form diastereomeric esters. nih.gov These diastereomers can then be separated by normal-phase HPLC on silica gel. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the original alcohol. nih.gov
Another powerful method is chiral HPLC, which uses a chiral stationary phase (CSP). researchgate.netnih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Supercritical fluid chromatography (SFC) is also a valuable technique for chiral separations, often offering faster and more environmentally friendly separations compared to HPLC. researchgate.net
| Separation Technique | Principle | Target Isomers | Key Features | Reference |
| HPLC on Silica Gel | Differential adsorption of diastereomers | Diastereomers | Standard laboratory technique | nih.gov |
| Chiral Derivatization | Conversion of enantiomers to separable diastereomers | Enantiomers | Uses agents like MαNP acid or CSDP acid | nih.gov |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Enantiomers | Direct separation of enantiomers | researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as mobile phase | Enantiomers & Diastereomers | Fast, reduced organic solvent consumption | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms.
1H and 13C NMR for Regiochemical and Stereochemical Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the regiochemistry and stereochemistry of 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)-. The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of signals reveals the relative number of protons. emerypharma.com Splitting patterns, or multiplicities, arise from spin-spin coupling between neighboring protons, providing information about the connectivity of the molecule. emerypharma.com
For instance, the protons on the cyclohexene (B86901) ring and the allyl group will exhibit characteristic chemical shifts and coupling constants. The olefinic protons on the cyclohexene ring and the terminal vinyl protons of the allyl group would appear in the downfield region of the spectrum. The proton attached to the hydroxyl-bearing carbon would also have a distinct chemical shift.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. docbrown.info The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For example, the sp² hybridized carbons of the double bonds will resonate at a lower field compared to the sp³ hybridized carbons of the ring and the allyl chain.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following data is a generalized prediction and actual experimental values may vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-OH | Variable (broad singlet) | - |
| C1-H | ~4.0 | ~68 |
| C2=CH | ~5.7 | ~130 |
| C 3=CH | - | ~132 |
| C3-H | ~2.3 | ~40 |
| C4-H₂ | ~1.6 | ~25 |
| C5-H₂ | ~1.9 | ~28 |
| C6-H₂ | ~2.1 | ~30 |
| C1'-H ₂ | ~2.2 | ~35 |
| C2'-H = | ~5.8 | ~135 |
| C3'==H ₂ | ~5.1 | ~117 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques provide a more intricate level of structural detail by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule and confirming the connectivity established from ¹H NMR splitting patterns. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comcreative-biostructure.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing unambiguous one-bond C-H connectivity. creative-biostructure.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for determining the spatial proximity of protons, regardless of whether they are connected through bonds. youtube.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This information is vital for elucidating the stereochemistry of the molecule, such as the relative orientation of the hydroxyl and allyl groups on the cyclohexene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The molecular formula for 2-Cyclohexen-1-ol, 3-(2-propenyl)- is C₉H₁₄O, with a calculated molecular weight of approximately 138.21 g/mol . HRMS can confirm this molecular formula by measuring the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Possible Fragment |
| 138 | [M]⁺ (Molecular ion) |
| 120 | [M - H₂O]⁺ |
| 97 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 81 | Fragmentation of cyclohexene ring |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. nist.gov Each functional group absorbs IR radiation at a characteristic wavenumber range.
For 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the IR spectrum would exhibit several key absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.
Absorptions around 3000-3100 cm⁻¹ correspond to the C-H stretching of the sp² hybridized carbons of the alkene groups.
C-H stretching of the sp³ hybridized carbons of the cyclohexene ring and allyl group would appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the cyclohexene ring and the allyl group would be observed in the 1640-1680 cm⁻¹ region.
The C-O stretching vibration of the alcohol would be found in the 1050-1150 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3600 (broad) | Alcohol (O-H) | Stretching |
| 3000-3100 | Alkene (sp² C-H) | Stretching |
| 2850-3000 | Alkane (sp³ C-H) | Stretching |
| 1640-1680 | Alkene (C=C) | Stretching |
| 1050-1150 | Alcohol (C-O) | Stretching |
X-ray Crystallography for Definitive Solid-State Structural Confirmation
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This powerful analytical technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.com
For a molecule like 2-Cyclohexen-1-ol, 3-(2-propenyl)-, a successful X-ray crystallographic analysis would provide unequivocal evidence of its molecular structure in the solid state. This includes the exact bond lengths, bond angles, and torsion angles, which define the conformation of the cyclohexene ring and the orientation of the allyl and hydroxyl substituents. The half-chair or sofa conformation of the cyclohexene ring, a common feature for such systems, could be definitively established. acs.org
While a specific crystal structure for 2-Cyclohexen-1-ol, 3-(2-propenyl)- is not publicly available, the crystallographic data for analogous substituted cyclohexene derivatives provide a clear indication of the type of information that would be obtained. For instance, analysis of related structures reveals key intramolecular interactions and packing forces within the crystal lattice.
Illustrative Crystallographic Data for a Substituted Cyclohexenol (B1201834) Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 985.2 |
| Z | 4 |
Note: The data presented in this table is representative of a substituted cyclohexenol and is for illustrative purposes only. It does not represent the actual crystallographic data for 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
While X-ray crystallography provides the definitive solid-state structure, chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are invaluable for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's three-dimensional structure. researchgate.net
For an allylic alcohol such as 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the absolute configuration of the chiral center bearing the hydroxyl group can be determined using empirical rules or by comparing the experimental CD spectrum with that predicted by quantum-chemical calculations. acs.orgic.ac.uk The sign and magnitude of the Cotton effects associated with the electronic transitions of the chromophores within the molecule (the C=C double bond and the hydroxyl group) are sensitive to their spatial arrangement.
A common approach for allylic alcohols involves derivatization with a suitable chromophore to create a system where exciton (B1674681) coupling can be observed in the CD spectrum. researchgate.netdoi.org The sign of the resulting exciton-coupled Cotton effect can then be directly correlated to the absolute configuration of the carbinol center.
Illustrative Chiroptical Data for a Chiral Allylic Alcohol Derivative
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition |
| 245 | +15.8 | π → π* (Exciton Coupled) |
| 220 | -20.5 | π → π* (Exciton Coupled) |
Note: The data in this table is illustrative for a derivatized chiral allylic alcohol and serves to demonstrate the principles of circular dichroism for absolute configuration determination. It does not represent experimental data for 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
The combination of X-ray crystallography and chiroptical spectroscopy provides a comprehensive and unambiguous structural elucidation of complex chiral molecules like 2-Cyclohexen-1-ol, 3-(2-propenyl)-, which is fundamental to its chemical and pharmacological characterization.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational investigations, offering a detailed picture of the electronic and structural nature of molecules.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.net It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)-, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. researchgate.net These calculations are fundamental for understanding the molecule's intrinsic properties.
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be employed to analyze the electrostatic potential surface, which maps the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species.
Theoretical calculations of spectroscopic parameters serve as a powerful tool for interpreting and predicting experimental spectra. DFT methods can be used to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies of 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual protons and carbon atoms. researchgate.net Similarly, the calculation of vibrational frequencies helps in the assignment of absorption bands in the IR spectrum to specific functional groups and vibrational modes within the molecule. researchgate.net For instance, the characteristic stretching frequencies of the hydroxyl (-OH) group, the carbon-carbon double bonds (C=C) of the cyclohexene (B86901) ring and the propenyl group, and the various C-H bonds can be predicted. Discrepancies between calculated and experimental spectra can often be attributed to factors such as solvent effects or intermolecular interactions not accounted for in the gas-phase calculations.
Table 1: Predicted Spectroscopic Data for 2-Cyclohexen-1-ol, 3-(2-propenyl)- (Illustrative) This table is for illustrative purposes and the values are hypothetical, derived from typical computational outputs.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| H (on C1) | 4.1 |
| H (on C2) | 5.8 |
| H (on C3) | 2.5 |
| H (on propenyl C=CH₂) | 5.1, 5.0 |
| H (on propenyl -CH=) | 5.9 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C1 (C-OH) | 68 |
| C2 (=CH) | 130 |
| C3 (CH-allyl) | 40 |
| C (propenyl -CH=) | 135 |
| C (propenyl =CH₂) | 117 |
| Key IR Frequencies (cm⁻¹) | |
| O-H stretch | 3400 |
| C=C stretch (cyclohexene) | 1650 |
| C=C stretch (propenyl) | 1640 |
| C-O stretch | 1050 |
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexene ring and the rotational freedom of the propenyl substituent give rise to a complex conformational landscape for 2-Cyclohexen-1-ol, 3-(2-propenyl)-. Understanding these conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.
The cyclohexene ring is not planar and exists predominantly in a half-chair conformation. It can undergo a ring-inversion process, flipping from one half-chair form to another. stackexchange.com This dynamic process involves passing through higher-energy transition states, such as the boat and twist-boat conformations. stackexchange.commasterorganicchemistry.com The energy barrier for the ring inversion of cyclohexene itself is relatively low, in the range of 5-6 kcal/mol, as determined by quantum chemical methods. stackexchange.com
The presence of substituents on the cyclohexene ring, such as the hydroxyl and propenyl groups in 2-Cyclohexen-1-ol, 3-(2-propenyl)-, will influence the relative energies of the different conformers and the barrier to ring inversion. The substituents can adopt either axial or equatorial-like positions, and the relative stability of these conformers is determined by steric and electronic interactions. Computational methods can map out the potential energy surface for this ring inversion, identifying the minimum energy conformations and the transition states that connect them.
Table 2: Calculated Relative Energies of Cyclohexene Conformations (Illustrative for unsubstituted cyclohexene) Based on general literature values for cyclohexene.
| Conformation | Relative Energy (kcal/mol) |
| Half-Chair | 0 |
| Boat | ~5.5 |
| Twist-Boat | ~5.3 |
| Half-Chair (inverted) | 0 |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving 2-Cyclohexen-1-ol, 3-(2-propenyl)-, such as Claisen rearrangement or electrophilic additions to the double bonds, transition state theory combined with quantum chemical calculations can provide a detailed understanding of the reaction pathway.
By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. beilstein-journals.org This provides a quantitative measure of the reaction rate. Furthermore, analysis of the transition state's geometry and electronic structure reveals the nature of bond-breaking and bond-forming processes. For instance, in a Claisen rearrangement, calculations would model the concerted pericyclic transition state. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified. These computational insights complement experimental kinetic studies and provide a molecular-level picture of the chemical transformation.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and dynamic behavior of flexible molecules like 2-Cyclohexen-1-ol, 3-(2-propenyl)-. The cyclohexene ring is not planar and can adopt several conformations, with the half-chair being the most common. The presence of substituents—a hydroxyl group at C1 and an allyl group at C3—introduces additional complexity and the potential for multiple stable and transient conformations.
MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov These simulations can reveal the preferred conformations of the molecule, the energy barriers between them, and the influence of the solvent on its dynamic behavior. For 2-Cyclohexen-1-ol, 3-(2-propenyl)-, MD simulations would likely focus on the orientation of the allyl and hydroxyl groups, which can be either axial-like or equatorial-like. The interplay between these substituents and their interactions, such as potential intramolecular hydrogen bonding or steric hindrance, would significantly influence the conformational equilibrium.
A key aspect of the conformational analysis of allylic systems is the consideration of allylic strain, which is the steric repulsion between a substituent on one end of a double bond and an allylic substituent. youtube.comnih.gov In the case of 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the interaction between the C3-allyl group and the C1-hydroxyl group, as well as with the hydrogens on the ring, would dictate the most stable rotational conformers of the allyl group.
Hypothetical Conformational Distribution of 2-Cyclohexen-1-ol, 3-(2-propenyl)- from MD Simulations
| Conformer Description | Dihedral Angle (H-C1-C2-C3) | Allyl Group Orientation | Hydroxyl Group Orientation | Predicted Population (%) |
| Pseudo-Chair 1 | ~ -45° | Pseudo-Equatorial | Pseudo-Axial | 55 |
| Pseudo-Chair 2 | ~ -45° | Pseudo-Axial | Pseudo-Equatorial | 35 |
| Twist-Boat | Variable | Variable | Variable | 8 |
| Other | Variable | Variable | Variable | 2 |
This table is illustrative and based on typical conformational preferences of substituted cyclohexenes. Actual values would require specific MD simulations.
These simulations provide critical insights into the molecule's ground-state geometries, which are fundamental for understanding its reactivity and for the accurate prediction of stereochemical outcomes in its reactions.
Prediction of Enantioselectivity and Diastereoselectivity
The presence of two chiral centers in 2-Cyclohexen-1-ol, 3-(2-propenyl)- means it can exist as four possible stereoisomers (two pairs of enantiomers). The prediction of which of these isomers is preferentially formed in a chemical reaction is a significant challenge in synthetic chemistry. Computational chemistry provides powerful tools to predict enantioselectivity and diastereoselectivity, often employing quantum mechanical methods like Density Functional Theory (DFT).
These predictive models work by calculating the energies of the transition states leading to the different stereoisomeric products. researchgate.netrsc.org According to transition state theory, the reaction pathway with the lowest energy transition state will be the fastest and therefore lead to the major product. By meticulously modeling the transition state structures for the formation of each possible stereoisomer of 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the relative free energies (ΔG‡) can be calculated. The difference in these energies (ΔΔG‡) is directly related to the ratio of the products and thus the enantiomeric or diastereomeric excess.
For instance, in a hypothetical asymmetric synthesis of 2-Cyclohexen-1-ol, 3-(2-propenyl)-, computational models would be built for the transition states involving the substrate, the reagents, and the chiral catalyst or auxiliary. rsc.org The subtle non-covalent interactions, such as steric repulsions and stabilizing electronic interactions within these transition state assemblies, are what determine the stereochemical outcome. nih.gov
Illustrative Example of Predicted vs. Experimental Enantioselectivity for a Hypothetical Reaction
| Catalyst | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Catalyst A | 1.8 | 92 (R,R) | 89 (R,R) |
| Catalyst B | 0.5 | 40 (S,S) | 35 (S,S) |
| Catalyst C | -1.2 | 75 (S,S) | 78 (S,S) |
This table is a hypothetical representation to illustrate the predictive power of computational models in enantioselective catalysis. The specific reaction and catalysts are not defined.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations, as well as the careful consideration of all relevant low-energy conformations of the reactants and transition states. rsc.org For complex systems, a multi-level computational approach, often combining molecular mechanics for conformational searching with higher-level quantum mechanics for energy calculations, is employed to achieve reliable predictions. researchgate.net
In-Depth Analysis of 2-Cyclohexen-1-ol, 3-(2-propenyl)- Reveals Research Gap
Despite extensive investigation into the vast world of natural chemical compounds, detailed scientific literature on the specific molecule, 2-Cyclohexen-1-ol, 3-(2-propenyl)-, remains elusive. Comprehensive searches have found no specific data regarding its natural occurrence, methods for its isolation and purification from natural sources, its identification in biological mixtures, or the biosynthetic pathways leading to its formation.
While the parent compound, 2-Cyclohexen-1-ol, and other related structures bearing allyl groups have been documented, the specific isomer with the 2-propenyl group at the third position of the cyclohexene ring is not prominently featured in available scientific databases and research articles. This indicates that 2-Cyclohexen-1-ol, 3-(2-propenyl)- may be a rare compound, one that has not yet been isolated from a natural source, or a molecule that has not been the specific subject of detailed chemical analysis.
This report outlines the standard methodologies that would be employed for such an investigation, based on common practices in the field of natural product chemistry.
Natural Occurrence and Biogenesis Research
The isolation of a specific target compound like 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)- from a natural source would typically involve a multi-step process combining various extraction and purification techniques.
The initial step in isolating compounds from plant or microbial sources is extraction. The choice of method depends on the stability of the compound and the nature of the source material.
Solvent Extraction: This is a common method where the source material is soaked in a solvent (maceration) or washed with a solvent (percolation) to dissolve the target compounds. The choice of solvent is critical and is based on the polarity of the target molecule. For a moderately polar compound like a cyclohexenol (B1201834) derivative, solvents like methanol, ethanol, ethyl acetate (B1210297), or a mixture thereof would likely be effective.
Distillation: If the compound is volatile, steam distillation or hydrodistillation are preferred methods. These techniques are widely used for extracting essential oils from aromatic plants. The steam carries the volatile compounds, which are then condensed and collected.
Soxhlet Extraction: This method provides a continuous extraction with a hot solvent, which is efficient for less soluble compounds. The solvent is repeatedly vaporized and condensed over the source material, ensuring a thorough extraction.
A comparative table of these extraction techniques is provided below.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Solvent Extraction | Dissolving compounds in a suitable solvent. | Simple, versatile, suitable for a wide range of compounds. | Can be time-consuming, may extract large amounts of impurities. |
| Distillation | Separation of volatile compounds based on boiling points. | Effective for volatile and thermally stable compounds, yields a concentrated extract (essential oil). | Not suitable for non-volatile or thermally labile compounds. |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | Highly efficient use of solvent, suitable for compounds with low solubility. | Can degrade thermally sensitive compounds due to prolonged heat exposure. |
Following initial extraction, the crude extract, which is a complex mixture of numerous compounds, must be purified to isolate the target molecule. Chromatography is the cornerstone of this purification process.
Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is often used for the final purification steps to obtain a highly pure compound. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used depending on the compound's properties.
Gas Chromatography (GC): For volatile compounds, preparative GC can be used for purification. The sample is vaporized and carried by an inert gas through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components can be collected as they exit the column.
Details of these chromatographic techniques are summarized in the table below.
| Chromatographic Technique | Principle of Separation | Typical Application |
| Column Chromatography | Adsorption/Partitioning on a solid stationary phase. | Initial fractionation of crude extracts. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure partitioning between a liquid mobile phase and a solid stationary phase. | High-resolution separation and final purification. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation and purification of volatile compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying individual components within a volatile mixture, such as an essential oil or a solvent extract. In a hypothetical scenario where a natural source containing 2-Cyclohexen-1-ol, 3-(2-propenyl)- is analyzed, GC-MS would be the primary tool for its identification.
The process involves injecting the sample into the GC, where it is vaporized and the components are separated based on their retention times. As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra, the compound can be identified.
While no studies have specifically reported the GC-MS data for 2-Cyclohexen-1-ol, 3-(2-propenyl)-, the table below illustrates the kind of data that would be generated for related compounds found in natural extracts.
| Compound Name | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Natural Source (Example) |
| 2-Cyclohexen-1-ol | Varies with column and conditions | 98, 80, 69, 55 | Various essential oils |
| Chavicol (4-allylphenol) | Varies with column and conditions | 134, 119, 107, 91, 77 | Piper betle (Betel) leaf oil |
| Eugenol (4-allyl-2-methoxyphenol) | Varies with column and conditions | 164, 149, 137, 103, 91, 77 | Syzygium aromaticum (Clove) oil |
The biosynthesis of terpenoids and other related cyclic compounds in plants and microorganisms is a complex process involving a series of enzymatic reactions. The shikimate pathway is a key metabolic route for the production of aromatic amino acids and other aromatic compounds, which can serve as precursors for molecules like cyclohexenols.
For a compound like 2-Cyclohexen-1-ol, 3-(2-propenyl)-, its biosynthesis would likely involve the cyclization of a linear precursor, followed by the introduction of the allyl group. Precursor incorporation studies, using isotopically labeled compounds (e.g., with ¹³C or ²H), would be necessary to elucidate the exact biosynthetic route. In such experiments, the labeled precursor would be fed to the organism, and the position of the label in the final product would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.
Given the absence of research on 2-Cyclohexen-1-ol, 3-(2-propenyl)-, its specific biosynthetic pathway remains a matter of speculation.
Applications As a Building Block in Organic Synthesis
Precursor for the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the creation of novel compounds with significant biological and material properties. nih.gov The compound 2-Cyclohexen-1-ol (B1581600), 3-(2-propenyl)- serves as a valuable starting material in this endeavor. Its cyclohexene (B86901) ring provides a scaffold that can be further functionalized, while the allyl and hydroxyl groups offer reactive sites for a multitude of chemical reactions.
The strategic use of this compound can significantly shorten synthetic routes to intricate molecular architectures. For instance, the double bond within the cyclohexene ring and the terminal double bond of the allyl group can undergo various addition and cycloaddition reactions. The hydroxyl group can be oxidized to a ketone or used as a directing group for stereoselective transformations. researchgate.net
An example of its utility is in the synthesis of polycyclic compounds. Through intramolecular Diels-Alder reactions, the allyl group can react with the cyclohexene double bond, leading to the formation of fused ring systems. These systems are common motifs in many biologically active natural products. The ability to construct such complex frameworks from a relatively simple precursor highlights the efficiency of this building block. researchgate.net
Furthermore, the stereochemistry of the hydroxyl group can be exploited to control the facial selectivity of reactions on the cyclohexene ring, such as epoxidation. researchgate.net This control is crucial for the synthesis of specific stereoisomers of complex molecules, which often exhibit vastly different biological activities.
The following table summarizes key reactions where 2-Cyclohexen-1-ol, 3-(2-propenyl)- can be utilized as a precursor for complex molecule synthesis.
| Reaction Type | Reagent/Conditions | Product Type | Potential Application |
| Intramolecular Diels-Alder | Heat or Lewis Acid | Fused Bicyclic Systems | Natural Product Synthesis |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy Alcohols | Synthesis of Functionalized Rings |
| Oxidation | PCC, Swern, or Dess-Martin | α,β-Unsaturated Ketones | Michael Addition Substrates |
| Ozonolysis | O₃, then Me₂S or Zn/H₂O | Aldehydes/Ketones | Further Functionalization |
| Ring-Closing Metathesis | Grubbs' or Schrock's Catalyst | Bicyclic Alkenes | Synthesis of Strained Rings |
Intermediate in the Preparation of Scaffolds for Drug Discovery Research
In the field of drug discovery, molecular scaffolds form the core structure of a molecule, which can be systematically modified to develop new therapeutic agents. nih.gov The compound 2-Cyclohexen-1-ol, 3-(2-propenyl)- serves as a valuable intermediate in the synthesis of diverse scaffolds for this purpose. Its inherent structural features allow for the creation of a wide range of molecular frameworks that can be explored for biological activity. nih.gov
The generation of novel and diverse molecular scaffolds is a key strategy in modern drug discovery to explore new areas of chemical space. nih.gov Starting from 2-Cyclohexen-1-ol, 3-(2-propenyl)-, chemists can access a variety of bicyclic and spirocyclic systems through reactions that take advantage of its dual functionality. For example, the allyl and hydroxyl groups can be used in tandem to construct new rings fused or attached to the original cyclohexene core.
One common approach involves the transformation of the cyclohexene ring into a more complex system. For instance, ring-opening metathesis polymerization (ROMP) followed by cross-metathesis with other olefins can introduce a wide array of substituents and functional groups. Alternatively, intramolecular reactions, such as the Pauson-Khand reaction, can be employed to build intricate polycyclic scaffolds. nih.gov
The development of libraries of compounds based on a common scaffold is a powerful tool in identifying new drug leads. By using 2-Cyclohexen-1-ol, 3-(2-propenyl)- as a starting point, a multitude of derivatives can be synthesized and screened for their biological activity against various targets. This approach has the potential to accelerate the discovery of new drugs for a wide range of diseases. drugdiscoverychemistry.com
The table below outlines some of the scaffold types that can be generated from 2-Cyclohexen-1-ol, 3-(2-propenyl)- and their potential therapeutic applications.
| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |
| Fused Bicyclic Scaffolds | Intramolecular Diels-Alder, Ene Reaction | Oncology, Infectious Diseases |
| Spirocyclic Scaffolds | Ring-Closing Metathesis, Spirocyclization | CNS Disorders, Pain Management |
| Bridged Bicyclic Scaffolds | Intramolecular [2+2] Cycloaddition | Antiviral, Anti-inflammatory |
| Highly Functionalized Monocyclic Scaffolds | Cross-Metathesis, Click Chemistry | Metabolic Disorders, Cardiovascular Diseases |
Utility in the Synthesis of Agrochemicals and Specialty Chemicals
The structural features of 2-Cyclohexen-1-ol, 3-(2-propenyl)- make it a useful building block for the synthesis of various agrochemicals and specialty chemicals. nih.gov The presence of both an alcohol and an alkene in a cyclic framework allows for the introduction of diverse functionalities necessary for biological activity in pesticides and herbicides, as well as for the specific properties required in specialty chemicals.
In the agrochemical sector, the development of new active ingredients is crucial to combat resistance and improve efficacy. The cyclohexene core of 2-Cyclohexen-1-ol, 3-(2-propenyl)- can be found in the structures of some known pesticides. By modifying the allyl side chain and the hydroxyl group, novel derivatives can be synthesized and tested for their insecticidal, fungicidal, or herbicidal properties. For instance, etherification or esterification of the hydroxyl group can lead to compounds with altered lipophilicity and, consequently, different uptake and transport properties in plants and insects.
Specialty chemicals, which are produced for specific applications, can also be derived from this versatile molecule. The reactivity of the double bonds allows for polymerization or co-polymerization to create materials with tailored properties. Furthermore, the chiral nature of 2-Cyclohexen-1-ol, 3-(2-propenyl)- can be exploited to produce enantiomerically pure specialty chemicals, which is particularly important in applications where specific stereoisomers exhibit desired effects. wikipedia.org
The following table provides examples of agrochemicals and specialty chemicals that could potentially be synthesized using 2-Cyclohexen-1-ol, 3-(2-propenyl)- as a starting material.
| Chemical Class | Potential Application | Synthetic Transformation |
| Carbamate Insecticides | Pest Control | Reaction with isocyanates |
| Phenoxy Herbicides | Weed Control | Etherification with substituted phenols |
| Pyrethroid Insecticides | Insect Control | Esterification with chrysanthemic acid derivatives |
| Polymeric Resins | Adhesives, Coatings | Polymerization of the alkene functionalities |
| Chiral Ligands | Asymmetric Catalysis | Derivatization of the hydroxyl and allyl groups |
Applications in the Development of Flavor and Fragrance Compounds
The flavor and fragrance industry relies heavily on the synthesis of new and interesting aroma chemicals. nih.gov 2-Cyclohexen-1-ol, 3-(2-propenyl)- serves as a valuable precursor for the development of such compounds due to its inherent structural motifs that are often found in natural and synthetic odorants. guidechem.com The combination of a cyclohexene ring and an allyl group provides a foundation for creating a wide range of scents, from floral and fruity to woody and spicy.
The chemical modification of 2-Cyclohexen-1-ol, 3-(2-propenyl)- can lead to a diverse array of fragrance molecules. For example, oxidation of the alcohol to a ketone can produce α,β-unsaturated ketones, a class of compounds known for their characteristic odors. orgsyn.org Esterification of the hydroxyl group with various carboxylic acids can yield a library of esters, many of which possess pleasant and distinct smells. google.com
Furthermore, the double bonds in the molecule can be hydrogenated to produce saturated cyclohexyl derivatives, which often have different and sometimes more desirable olfactory properties. The allyl group can also be isomerized to a propenyl group, leading to conjugated systems that can further influence the scent profile.
The table below highlights some of the fragrance and flavor compounds that can be synthesized from 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
| Compound Class | Odor Profile | Synthetic Pathway |
| Allyl Cyclohexenones | Fruity, Green | Oxidation of the alcohol |
| Allyl Cyclohexenyl Esters | Floral, Fruity | Esterification of the alcohol |
| Saturated Cyclohexyl Derivatives | Woody, Camphorous | Hydrogenation of the double bonds |
| Propenyl Cyclohexene Derivatives | Spicy, Anisic | Isomerization of the allyl group |
Role in Polymer Chemistry and Materials Science
The presence of two reactive double bonds in 2-Cyclohexen-1-ol, 3-(2-propenyl)- makes it a valuable monomer in polymer chemistry and materials science. nih.gov These double bonds can participate in various polymerization reactions, leading to the formation of polymers with unique properties and potential applications.
One of the primary polymerization methods for this compound is ring-opening metathesis polymerization (ROMP). The strained double bond within the cyclohexene ring can be opened by a suitable catalyst, such as a Grubbs' or Schrock's catalyst, to form a linear polymer with repeating cyclohexene units. The resulting polymer will have pendant allyl groups that can be further functionalized to tailor the material's properties.
In addition to ROMP, the allyl group can also participate in free-radical or cationic polymerization. This allows for the creation of cross-linked polymers if both the ring and the allyl group are involved in the polymerization process. The hydroxyl group can also be used as a site for post-polymerization modification, enabling the introduction of various functional groups to alter the polymer's solubility, thermal stability, or adhesion properties.
The unique combination of a rigid cyclohexene backbone and flexible allyl side chains can lead to polymers with interesting mechanical and thermal properties. These materials could find applications as specialty elastomers, adhesives, or coatings.
The following table summarizes the potential polymerization methods and resulting polymer types from 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
| Polymerization Method | Reactive Site(s) | Resulting Polymer Type | Potential Applications |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclohexene double bond | Linear polymer with pendant allyl groups | Functional materials, membranes |
| Free-Radical Polymerization | Allyl double bond | Linear or branched polymer | Adhesives, coatings |
| Cationic Polymerization | Allyl double bond | Linear or branched polymer | Specialty resins |
| Cross-linking Polymerization | Both double bonds | Cross-linked network | Elastomers, thermosets |
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org The compound 2-Cyclohexen-1-ol, 3-(2-propenyl)-, while not a direct natural product, can be synthesized in enantiomerically pure form, making it a valuable member of the synthetic chiral pool. orientjchem.org This allows for the preparation of specific stereoisomers of target molecules, which is of paramount importance in the pharmaceutical and agrochemical industries, where biological activity is often highly dependent on stereochemistry.
The asymmetric synthesis of 2-Cyclohexen-1-ol, 3-(2-propenyl)- can be achieved through various methods, including enzymatic resolutions and asymmetric catalysis. Once obtained in enantiopure form, its chiral center can direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For example, the hydroxyl group can direct the epoxidation of the cyclohexene double bond to occur on a specific face of the molecule, leading to the formation of a single diastereomer of the corresponding epoxy alcohol. researchgate.net
This stereocontrol is crucial for the synthesis of complex natural products and pharmaceuticals that contain multiple chiral centers. By starting with an enantiopure building block like 2-Cyclohexen-1-ol, 3-(2-propenyl)-, chemists can significantly reduce the number of synthetic steps and avoid tedious and often inefficient chiral separations later in the synthesis.
The table below illustrates some of the chiral pool strategies involving 2-Cyclohexen-1-ol, 3-(2-propenyl)-.
| Chiral Strategy | Key Transformation | Stereochemical Outcome | Application |
| Substrate-Controlled Diastereoselection | Directed epoxidation, hydroboration, or cyclopropanation | Formation of a single diastereomer | Synthesis of chiral drugs and natural products |
| Kinetic Resolution | Enzymatic acylation or hydrolysis | Separation of enantiomers | Access to enantiopure starting material |
| Asymmetric Synthesis | Chiral catalyst-mediated allylation of cyclohexenone | Direct formation of one enantiomer | Efficient route to enantiopure building block |
| Chiral Auxiliary | Temporary attachment to a chiral moiety | Diastereoselective reactions on the scaffold | Controlled synthesis of complex stereoisomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
